molecular formula C12H17BrO B15051269 [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene

[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene

Cat. No.: B15051269
M. Wt: 257.17 g/mol
InChI Key: MWIZCBREQFCQEF-UHFFFAOYSA-N
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Description

[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene is an organic compound with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . This compound is characterized by a benzene ring substituted with a 3-bromo-2,2-dimethylpropoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene typically involves the reaction of 3-bromo-2,2-dimethylpropanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of alcohols or amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the benzene ring can undergo various aromatic substitution reactions. These interactions can modulate biochemical pathways and affect cellular functions .

Comparison with Similar Compounds

[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene can be compared with similar compounds such as:

    [(3-Bromo-2-methylpropoxy)methyl]benzene: Similar structure but with a methyl group instead of a dimethyl group.

    [(3-Chloro-2,2-dimethylpropoxy)methyl]benzene: Similar structure but with a chlorine atom instead of a bromine atom.

    [(3-Bromo-2,2-dimethylpropoxy)methyl]toluene: Similar structure but with a toluene ring instead of a benzene ring.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

(3-bromo-2,2-dimethylpropoxy)methylbenzene

InChI

InChI=1S/C12H17BrO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

MWIZCBREQFCQEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)CBr

Origin of Product

United States

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